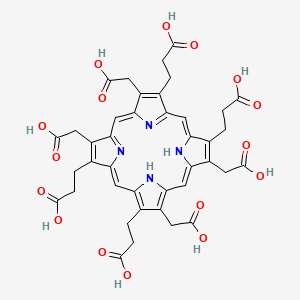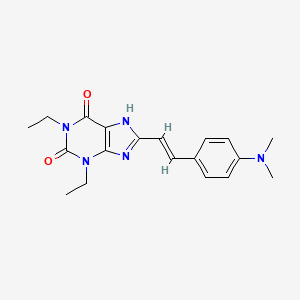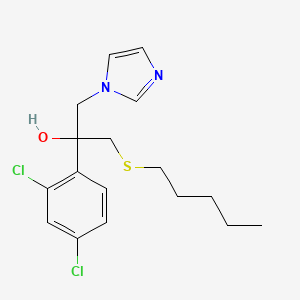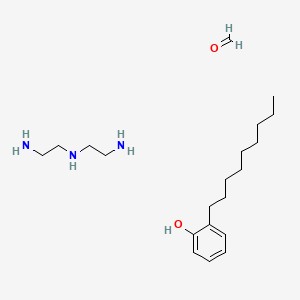
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol is a complex compound that combines the properties of three distinct chemical entities: N’-(2-aminoethyl)ethane-1,2-diamine, formaldehyde, and 2-nonylphenol. Each of these components contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
N’-(2-aminoethyl)ethane-1,2-diamine
Synthesis: This compound can be synthesized by reacting ethylenediamine with ethylene oxide under controlled conditions.
Reaction Conditions: The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion.
-
Formaldehyde
Reaction Conditions: The reaction is carried out at temperatures ranging from 250°C to 400°C.
-
2-Nonylphenol
Synthesis: 2-Nonylphenol is synthesized by the alkylation of phenol with nonene in the presence of an acid catalyst.
Reaction Conditions: The reaction is typically conducted at temperatures between 100°C and 200°C.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: Oxidation typically results in the formation of corresponding oxides and other by-products.
-
Reduction
Reagents and Conditions: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: Reduction leads to the formation of amines and alcohols.
-
Substitution
Reagents and Conditions: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Major Products: Substitution results in the formation of new derivatives with altered properties.
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol has a wide range of applications in various fields:
-
Chemistry
- Used as a building block for the synthesis of complex organic molecules .
- Acts as a catalyst in certain chemical reactions.
-
Biology
- Employed in the study of enzyme mechanisms and protein interactions .
- Used in the development of biochemical assays.
-
Medicine
- Investigated for its potential therapeutic properties .
- Used in the formulation of certain pharmaceuticals.
-
Industry
- Utilized in the production of polymers and resins .
- Acts as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound interacts with enzymes and proteins, altering their activity and function .
- It can bind to receptors and modulate signal transduction pathways.
-
Pathways Involved
- The compound influences metabolic pathways by acting as a substrate or inhibitor .
- It can affect cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
-
Diethylenetriamine
- Similar structure but lacks the formaldehyde and nonylphenol components .
- Used in the production of chelating agents and epoxy curing agents.
-
Triethylenetetramine
- Contains additional ethylene groups compared to N’-(2-aminoethyl)ethane-1,2-diamine .
- Employed in the treatment of Wilson’s disease and as a corrosion inhibitor.
-
Ethylenediamine
- A simpler structure with only two amino groups .
- Used in the synthesis of pharmaceuticals and as a chelating agent.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol is unique due to its combination of three distinct chemical entities, each contributing specific properties that enhance its versatility and functionality in various applications .
Properties
CAS No. |
53339-38-1 |
|---|---|
Molecular Formula |
C20H39N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol |
InChI |
InChI=1S/C15H24O.C4H13N3.CH2O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;5-1-3-7-4-2-6;1-2/h9-10,12-13,16H,2-8,11H2,1H3;7H,1-6H2;1H2 |
InChI Key |
OTEJSQUIIRFGBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1O.C=O.C(CNCCN)N |
Related CAS |
53339-38-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
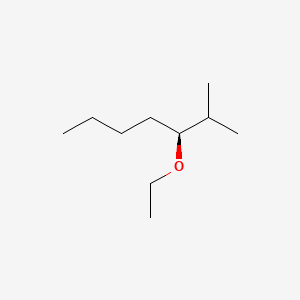
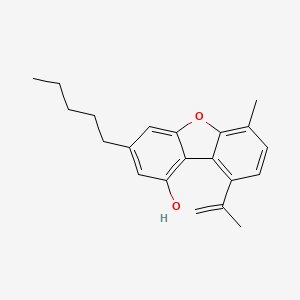

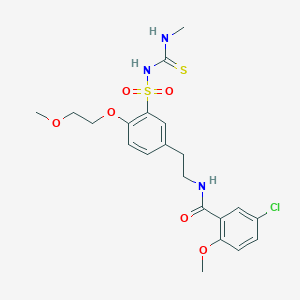
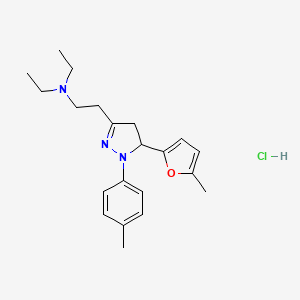
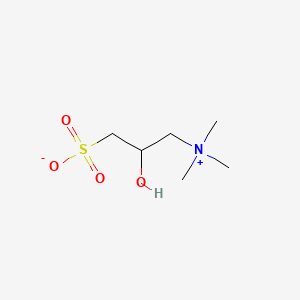
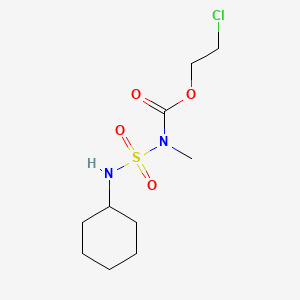

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
